1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazole ring, along with an aldehyde functional group at the fourth position of the triazole ring
Preparation Methods
The synthesis of 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the triazole ring.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the triazole derivative is treated with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole ring, which is known for its biological activity.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function.
Comparison with Similar Compounds
1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a single chlorine atom, potentially leading to different reactivity and biological activity.
1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The phenyl group instead of the benzyl group may affect the compound’s steric and electronic properties.
1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-methanol: The alcohol group instead of the aldehyde group may alter the compound’s reactivity and solubility.
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBLHPOWQBQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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